Cas no 2092571-50-9 (Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester)

Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester structure
2092571-50-9 structure
Product Name:Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
CAS-nummer:2092571-50-9
MF:C17H13NO4
MW:295.289424657822
CID:6028908
PubChem ID:142436759
Update Time:2025-05-20

Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
    • SCHEMBL23969551
    • 1,3-dioxoisoindolin-2-yl 2-phenylpropanoate
    • 2092571-50-9
    • EN300-6514486
    • Inchi: 1S/C17H13NO4/c1-11(12-7-3-2-4-8-12)17(21)22-18-15(19)13-9-5-6-10-14(13)16(18)20/h2-11H,1H3
    • InChI-sleutel: POABRWHVDSUYMZ-UHFFFAOYSA-N
    • LACHT: C1(C(C)C(ON2C(=O)C3=C(C2=O)C=CC=C3)=O)=CC=CC=C1

Berekende eigenschappen

  • Exacte massa: 295.08445790g/mol
  • Monoisotopische massa: 295.08445790g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 445
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 63.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.35±0.1 g/cm3(Predicted)
  • Kookpunt: 450.7±38.0 °C(Predicted)

Benzeneacetic acid, α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-6514486-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
0.05g
$612.0 2023-05-31
Enamine
EN300-6514486-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
0.1g
$640.0 2023-05-31
Enamine
EN300-6514486-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
0.25g
$670.0 2023-05-31
Enamine
EN300-6514486-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
0.5g
$699.0 2023-05-31
Enamine
EN300-6514486-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
1g
$728.0 2023-05-31
Enamine
EN300-6514486-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
2.5g
$1428.0 2023-05-31
Enamine
EN300-6514486-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
5g
$2110.0 2023-05-31
Enamine
EN300-6514486-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenylpropanoate
2092571-50-9
10g
$3131.0 2023-05-31

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